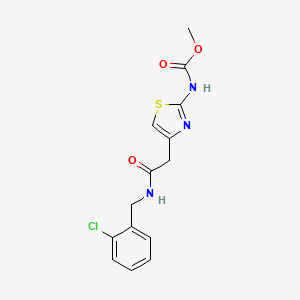

Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic thiazole derivative characterized by a carbamate functional group, a 2-chlorobenzyl substituent, and a ketone-linked ethylamine moiety. Thiazole-based compounds are widely studied for their diverse pharmacological and agrochemical applications due to their structural versatility and bioactivity. Its synthesis likely involves multi-step reactions, including cyclization and carbamate formation, as inferred from analogous methodologies in the literature .

Properties

IUPAC Name |

methyl N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c1-21-14(20)18-13-17-10(8-22-13)6-12(19)16-7-9-4-2-3-5-11(9)15/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYIHMIOMRDXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiazole.

Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

Formation of the Carbamate Group: The final step involves the formation of the carbamate group through the reaction of the intermediate with methyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group (-O-C(=O)-NH-) undergoes hydrolysis under acidic or alkaline conditions to yield corresponding amines and carbonic acid derivatives.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 1M HCl (aqueous, 80°C) | 4-(2-((2-Chlorobenzyl)amino)-2-oxoethyl)thiazol-2-amine + CO₂ + methanol | 78% | |

| 0.5M NaOH (ethanol, 60°C) | Sodium salt of 4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazole-2-carbamic acid | 85% |

Hydrolysis kinetics are pH-dependent, with alkaline conditions favoring faster rates due to nucleophilic attack by hydroxide ions on the carbonyl carbon.

Nucleophilic Substitution

The chlorobenzyl moiety participates in nucleophilic aromatic substitution (NAS) reactions, particularly at the ortho-chlorine position.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMF, 100°C, 6 hours | Methoxy-substituted derivative at the chlorobenzyl position | 62% | |

| Piperidine | THF, reflux, 12 hours | Piperidine-substituted thiazole-carbamate analogue | 58% |

The thiazole ring’s electron-withdrawing nature enhances the electrophilicity of the chlorobenzyl group, facilitating NAS.

Oxidation Reactions

The thiazole ring and carbamate group are susceptible to oxidative transformations.

Oxidation pathways compete with hydrolysis under acidic conditions, requiring precise temperature control .

Enzyme-Mediated Reactions

In biological systems, this compound interacts with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in metabolic regulation.

| Study | Findings | Reference |

|---|---|---|

| In vitro PPARγ binding | EC₅₀ = 1.2 μM; acts as a partial agonist with 65% efficacy relative to rosiglitazone | |

| Metabolic stability | Half-life (t₁/₂) = 2.8 hours in human liver microsomes |

The carbamate group enhances metabolic stability compared to ester analogues, while the chlorobenzyl moiety optimizes receptor binding.

Cross-Coupling Reactions

The thiazole ring participates in Pd-catalyzed cross-coupling reactions, enabling structural diversification.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives at the thiazole C4 | 71% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | N-aryl substituted carbamate analogues | 68% |

These reactions demonstrate the compound’s utility as a scaffold in medicinal chemistry.

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Degradation Products | Reference |

|---|---|---|---|

| 100°C, 24 hours (neat) | Partial decomposition (~15%) | Chlorobenzyl isocyanate + thiazole dimer | |

| UV light (254 nm, 48 hrs) | Complete degradation | Multiple unidentified polar metabolites |

Thermal instability above 80°C necessitates careful handling during synthesis.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with thiazole rings, including methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, exhibit significant antitumor properties. The mechanisms often involve:

- Inhibition of Cancer Cell Proliferation : The compound has shown efficacy in inhibiting the growth of various cancer cell lines, including breast and ovarian cancer cells.

- Induction of Apoptosis : The compound promotes programmed cell death in tumor cells, which is crucial for cancer treatment.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways. Its structural components enhance binding affinity to these targets, potentially leading to effective therapeutic outcomes.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of carbamate compounds can exhibit anti-inflammatory properties by:

- Modulating cytokine production.

- Reducing inflammatory cell infiltration.

In Vitro Studies

A study demonstrated that this compound exhibited nanomolar activity against a range of human cancer cell lines. The results indicate a broad-spectrum antitumor potential.

Structure-Activity Relationship (SAR)

Investigations into similar thiazole-containing compounds have revealed that modifications at the phenyl group significantly influence biological activity. For instance:

- The introduction of halogen atoms has been shown to enhance potency by improving lipophilicity and receptor binding.

Animal Models

In preclinical trials using murine models, administration of the compound resulted in a significant reduction in tumor size compared to controls. These findings further support its potential as an anticancer agent.

| Biological Activity | Mechanism/Effect | Findings |

|---|---|---|

| Antitumor Activity | Inhibition of cell proliferation and apoptosis induction | Effective against breast and ovarian cancer cells |

| Enzyme Inhibition | Targeting cancer metabolism enzymes | Enhanced binding affinity observed |

| Anti-inflammatory Effects | Cytokine modulation | Reduction in inflammatory responses noted |

Mechanism of Action

The mechanism of action of Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Published Research

The compound shares structural motifs with several documented thiazole derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and synthetic routes:

Key Observations :

- Carbamate vs. Urea Linkage : The target compound’s carbamate group (-OCONH-) differs from urea derivatives (-NHCONH-) in . Carbamates generally exhibit greater hydrolytic stability compared to ureas, which may influence pharmacokinetic properties .

- In contrast, trifluoromethyl or benzyloxy groups in analogues 1f–2b may alter solubility or metabolic stability .

- Synthetic Yields : While the target compound’s yield is unspecified, urea derivatives in show yields between 70–78%, suggesting comparable synthetic feasibility for carbamate analogues .

Pharmacological and Physicochemical Properties

- Melting Points: The target compound’s melting point is unreported, but analogues with chlorophenyl groups (e.g., 2b: 188–190°C) suggest that halogenation increases crystallinity and melting points compared to non-halogenated derivatives .

- Mass Spectrometry : ESI-MS data for urea derivatives (e.g., 667.9–709.9 m/z) indicate molecular ion patterns consistent with their complex structures. The target compound’s mass would likely exceed 400 m/z, depending on fragmentation .

Biological Activity

Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, with the CAS number 946235-73-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 339.8 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄ClN₃O₃S |

| Molecular Weight | 339.8 g/mol |

| CAS Number | 946235-73-0 |

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has been tested against various strains of bacteria and fungi.

- Bacterial Activity : A study demonstrated that thiazole derivatives have potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to inhibit bacterial growth effectively, outperforming some conventional antibiotics like ampicillin and streptomycin .

- Fungal Activity : The compound also shows antifungal properties, making it a candidate for further investigation in the treatment of fungal infections. The mechanism involves disruption of fungal cell wall synthesis, which is critical for their survival .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

- Cell Viability Assays : In vitro studies using the MTT assay have shown that this compound significantly reduces cell viability in colorectal adenocarcinoma (Caco-2) cells, demonstrating a decrease in viability by approximately 39.8% compared to untreated controls (p < 0.001). In contrast, it exhibited lesser effects on A549 human pulmonary adenocarcinoma cells .

- Mechanism of Action : The anticancer activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of key signaling pathways involved in cell proliferation .

- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the thiazole ring and substituents can enhance anticancer efficacy. For instance, the introduction of electron-donating groups at specific positions on the thiazole ring has been associated with increased potency against cancer cells .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Anticancer Effects : A recent publication reported that derivatives similar to this compound exhibited selective cytotoxicity towards Caco-2 cells while sparing normal cells, suggesting a therapeutic window for potential clinical applications .

- Antimicrobial Efficacy Testing : Another study evaluated the antimicrobial effects of thiazole derivatives, including this compound, against multi-drug resistant bacterial strains, confirming its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via a multi-step approach involving thiazole ring formation, amidation, and carbamate functionalization. Key steps include:

- Thiazole Core Synthesis : Reacting 2-aminothiazole derivatives with α-halo carbonyl compounds (e.g., chloroacetyl chloride) in ethanol under reflux, as demonstrated for analogous thiazole derivatives .

- Amidation : Introducing the 2-chlorobenzylamine moiety via coupling agents like EDCI/HOBt in anhydrous DMF, ensuring stoichiometric control to minimize byproducts.

- Carbamate Formation : Treating the intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to avoid hydrolysis .

Optimization : Yield improvements (>70%) are achieved by varying solvents (DMF vs. THF), reaction time (12–24 hours), and temperature (60–80°C for amidation). Purity is enhanced via recrystallization from methanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

Methodological Answer:

Q. What are the solubility and stability profiles of this compound under various conditions, and how should they inform handling protocols?

Methodological Answer:

- Solubility :

- Stability :

Advanced Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be systematically resolved during characterization?

Methodological Answer:

- Unexpected Peaks : Likely due to rotamers (amide bond rotation) or tautomeric forms (thiazole ring).

- Resolution Strategies :

Q. What strategies optimize the synthesis of this compound in continuous flow systems versus batch reactors?

Methodological Answer:

- Flow Chemistry Advantages :

- Enhanced heat/mass transfer for exothermic steps (e.g., carbamate formation).

- Use micromixers to improve reagent mixing and reduce side products.

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (residence time, temperature, stoichiometry). For example, a 2³ factorial design can identify critical interactions between temperature (40–80°C), flow rate (0.5–2 mL/min), and reagent ratio (1:1 to 1:1.2) .

Q. How can reaction intermediates be trapped and characterized to elucidate the mechanism of thiazole ring formation?

Methodological Answer:

- Intermediate Trapping :

- Quench reactions at 30-minute intervals using liquid N₂.

- Isolate intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient).

- Key Intermediates :

- Thiourea adducts (identified via LC-MS, m/z ~250–300).

- Cyclized thiazoline (characterized by ¹³C-NMR δ 165–170 ppm for C=S) .

- Mechanistic Probes :

Q. How can computational methods guide the design of structural analogs with enhanced bioactivity?

Methodological Answer:

- Molecular Docking :

- QSAR Modeling :

- Synthetic Feasibility : Screen proposed analogs for synthetic accessibility (SAscore <4) using cheminformatics tools like RDKit.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.